6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine
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Overview
Description
6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine can be achieved through various methods, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation, which yields 2-phenylimidazo[1,2-A]pyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling and gene expression . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine include:
- 6-Chloroimidazo[1,2-A]pyridine
- 6-Chloroimidazo[1,2-A]pyrazine
- 6-Chloroimidazo[1,2-A]pyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features and biological activities. This compound’s specific substitution pattern and functional groups contribute to its distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C14H11ClN2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-14(11-5-3-2-4-6-11)17-9-12(15)7-8-13(17)16-10/h2-9H,1H3 |
InChI Key |
PSKQVKVMLOJDJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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